2,3-Quinolinedicarboxylic acid

Übersicht

Beschreibung

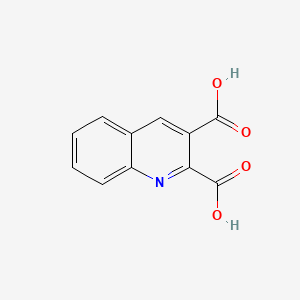

2,3-Quinolinedicarboxylic acid is an organic compound with the molecular formula C11H7NO4. It is a white or slightly yellow crystalline substance known for its thermal stability. This compound is used in various fields, including analytical chemistry, where it serves as a reagent for detecting metal ions and organic substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Quinolinedicarboxylic acid typically involves the acylation of 2-aminopyridine with maleic anhydride. The reaction conditions include the use of solvents, specific temperatures, and catalysts to facilitate the reaction .

Industrial Production Methods: One industrial method involves the reaction of aniline with dimethyl butyneate, followed by a Vilsmeier reaction in the presence of phosphorus oxychloride and dimethylformamide to obtain methyl 2,3-quinoline-dicarboxylate. This intermediate is then hydrolyzed in the presence of sulfuric acid to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Quinolinedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield different quinoline-based compounds.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

One of the primary applications of 2,3-quinolinedicarboxylic acid is in the synthesis of herbicides. Research has shown that derivatives of this compound can act as effective herbicides for controlling various weed species in both dry and wet land environments. The preparation of these herbicides involves the transformation of this compound into more complex structures that exhibit herbicidal properties.

Case Study: Synthesis of Herbicides

A patent describes methods for producing quinoline-2,3-dicarboxylic acid and its derivatives for use as herbicides. The process includes reacting dichlorosuccinates with amines to yield anilinofumarate, which is then converted into quinoline derivatives with herbicidal activity. These compounds have been shown to effectively control weeds when applied post-emergence .

Antimicrobial Agents

Recent studies have highlighted the potential of this compound and its derivatives as antimicrobial agents. Research indicates that certain quinoline derivatives demonstrate significant activity against gram-negative bacteria and Staphylococcus aureus.

Case Study: Antimicrobial Activity

A series of novel quinoline carboxylic acids were synthesized and tested for antimicrobial efficacy. Among them, specific derivatives exhibited potent activity comparable to established antibiotics. The modifications made to the quinoline structure improved both serum levels and urinary recovery rates in animal models .

Pharmaceutical Research

The pharmaceutical potential of this compound extends to its role as a scaffold for drug development. Quinoline-based compounds have been investigated for their activities against various diseases, including tuberculosis and cancer.

Case Study: Mycobacterium tuberculosis Inhibition

A recent study focused on arylated quinoline carboxylic acids revealed that certain derivatives possess inhibitory effects against Mycobacterium tuberculosis. The research detailed the synthesis and biological evaluation of these compounds, demonstrating their potential as new therapeutic agents targeting tuberculosis .

Chemical Synthesis

The synthesis of this compound itself has been the subject of various studies aimed at improving yield and efficiency. Traditional methods involve the reaction of aniline with maleic anhydride, but newer methodologies have been developed to enhance production rates.

Table 1: Synthesis Methods Comparison

| Method Description | Yield (%) | Reaction Conditions |

|---|---|---|

| Aniline + Maleic Anhydride | 55 | Reflux in organic solvent |

| Reaction with Dichlorosuccinate | Variable | 25°C to reflux for several hours |

| Vilsmeier Reagent Method | High | Controlled temperature conditions |

Wirkmechanismus

The mechanism of action of 2,3-Quinolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- Quinoline-2,4-dicarboxylic acid

- 2,5-Thiophenedicarboxylic acid

- 2,5-Pyridinedicarboxylic acid

Comparison: 2,3-Quinolinedicarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of thermal stability and versatility in chemical reactions .

Biologische Aktivität

2,3-Quinolinedicarboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer and antibacterial activities, supported by recent research findings and data.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by two carboxylic acid groups at positions 2 and 3 of the quinoline ring. Its molecular formula is with a molar mass of approximately 173.17 g/mol. The unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance:

- Cytotoxicity Against HepG2 Cells : In vitro tests revealed that derivatives of quinoline compounds exhibited significant cytotoxic effects against HepG2 liver cancer cells. These compounds were shown to induce apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and Caspase-7 while reducing VEGFR-2 gene expression, which is crucial for tumor angiogenesis .

- Mechanism of Action : The mechanism involves the inhibition of VEGFR-2, a key receptor in cancer cell proliferation and survival. By disrupting this pathway, this compound can effectively induce cell death in cancerous cells .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- Inhibition of Bacterial Growth : A series of studies have shown that quinoline derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from quinoline structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

- Comparison with Fluoroquinolones : In comparative studies, certain derivatives exhibited antibacterial potency superior to traditional fluoroquinolone antibiotics. For instance, new biquinoline derivatives showed effective inhibition zones against resistant strains of bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 Cells | Not specified | Induction of apoptosis via Bax/Caspase-7 |

| Antibacterial | Staphylococcus aureus | MIC = 0.25 µg/ml | Inhibition of DNA gyrase |

| Antibacterial | Escherichia coli | MIC = 0.12 µg/ml | Disruption of bacterial DNA replication |

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of various quinoline derivatives on HepG2 cells. Results indicated that compounds with higher substitution at the quinoline ring showed enhanced cytotoxicity and pro-apoptotic activity .

- Case Study on Antibacterial Resistance : Another investigation focused on the efficacy of newly synthesized quinoline derivatives against fluoroquinolone-resistant strains. The results indicated that these new compounds maintained their antibacterial activity even in resistant strains, suggesting a potential pathway for developing new treatments for infections caused by resistant bacteria .

Eigenschaften

IUPAC Name |

quinoline-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVMHKAHWKQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027281 | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-38-9 | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-QUINOLINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638FYR6T3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural features of 2,3-quinolinedicarboxylic acid and its metal complexes?

A1: this compound acts as a bridging ligand in the formation of metal complexes. [] The molecule contains two carboxyl groups (-COOH) at the 2 and 3 positions of the quinoline ring, offering multiple coordination sites. In the reported copper complex, Cu(C11H6NO4)2, the copper(II) ion adopts a distorted octahedral geometry. [] The ligand coordinates to the copper ion through the quinoline nitrogen and one oxygen atom from the deprotonated 2-carboxyl group. [] The remaining coordination sites are occupied by oxygen atoms from the 3-carboxyl group of neighboring ligand molecules, resulting in a two-dimensional framework structure. []

Q2: Why is this compound of interest in crystal engineering?

A2: Researchers are interested in this compound for crystal engineering due to its versatile coordination modes, which can lead to the formation of diverse framework structures. [] Similar to its analog, quinoline-2-carboxylic acid, it has the potential to form 1D, 2D, and 3D structures by interacting with metal ions. [] This ability to form varied architectures makes it a promising candidate for developing new functional materials.

Q3: Can this compound be used as a starting material for other compounds?

A3: Yes, this compound can be utilized as a precursor in organic synthesis. Specifically, its anhydride derivative is a valuable starting material for synthesizing pyridazinedione derivatives. [] This reaction pathway offers a viable route for accessing a range of structurally diverse heterocyclic compounds with potential biological activities.

Q4: What synthetic approaches are available for obtaining this compound?

A4: One reported method involves a multi-step synthesis starting from aniline and maleic anhydride. [] This procedure involves the formation of intermediates such as S-phenylimino-4-dimethylaminomethylene-N-phenylsuccinimide and N-phenylacridinimide before yielding the desired this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.